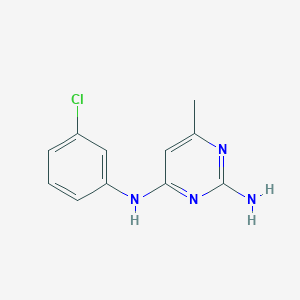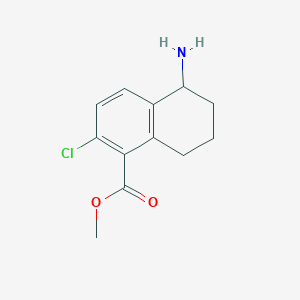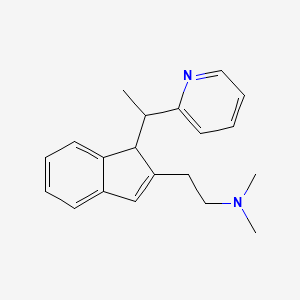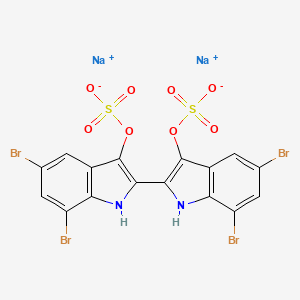
(S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the construction of the tetrahydronaphthalene ring system through a series of cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia as nucleophiles.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or fluorinated compounds.
Scientific Research Applications
(S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
- 8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol
- 8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Uniqueness
(S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(8S)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m0/s1 |
InChI Key |
YGIWDVJTRBEASP-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)F)O)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)



![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)

